molecular formula C10H11ClN2O B1311256 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine CAS No. 260783-12-8

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine

Cat. No.: B1311256
CAS No.: 260783-12-8
M. Wt: 210.66 g/mol
InChI Key: OAQAEXHBHMLOIN-UHFFFAOYSA-N
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Description

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C10H11ClN2O. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine typically involves the reaction of 4-chloropyridine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can yield N-oxides and secondary amines, respectively .

Scientific Research Applications

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Biological Activity

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine, a compound with the chemical formula C10_{10}H11_{11}ClN2_2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by data tables and recent research findings.

This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a pyrrolidine-derived carbonyl moiety. This unique structure contributes to its diverse biological activities.

Antiviral Activity

Recent studies have evaluated the antiviral potential of various heterocyclic derivatives, including those related to this compound. Notably, derivatives containing β-amino acid moieties have shown promising results against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1).

Table 1: Antiviral Activities of Related Compounds

CompoundVirus TargetActivityConcentrationReference
Compound 3TMVCurative Activity: 56.8%500 μg/mL
Compound 4TMVProtection Activity: 69.1%500 μg/mL
Compound 5HSV-1Highest Anti-HSV-1 ActivityVero Cells

These compounds exhibited significant antiviral effects, suggesting that modifications to the core structure can enhance activity against specific viral targets.

Antibacterial Activity

The antibacterial properties of pyridine derivatives have been explored extensively. Research indicates that certain derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antibacterial Activities

CompoundBacteria TargetMinimum Inhibitory Concentration (MIC)Reference
Pyrrole Benzamide DerivativeStaphylococcus aureus3.125 μg/mL
Pyrrole DerivativeEscherichia coli12.5 μg/mL

The findings suggest that the incorporation of specific functional groups into the pyridine structure can significantly enhance antibacterial efficacy.

Anticancer Activity

Emerging studies have indicated that compounds similar to this compound may exhibit anticancer properties by targeting key signaling pathways in cancer cells. For instance, research into macrocyclic compounds has revealed their potential in inhibiting oncogenic proteins like ALK and KRAS.

Table 3: Anticancer Activities

Compound NameTarget ProteinIC50_{50} (nM)Reference
CrizotinibALK0.74
AdagrasibKRAS G12C>1000 (selective)

These studies highlight the importance of structural modifications in enhancing selectivity and potency against cancer targets.

Case Studies

Several case studies have documented the biological activity of pyridine derivatives:

  • Antiviral Efficacy : A study demonstrated that certain pyridine derivatives achieved over 90% viral titer reduction against TMV in vitro, indicating their potential as antiviral agents.
  • Antibacterial Screening : In vitro assays revealed that selected compounds exhibited MIC values comparable to standard antibiotics, showcasing their potential as new antibacterial agents.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that specific modifications to the pyridine structure could lead to significant reductions in cell viability, suggesting a pathway for developing new anticancer therapies.

Properties

IUPAC Name

(4-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQAEXHBHMLOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-pyridine-2-carboxylic acid methylester (200 mg, 1.17 mmol) and MgCl2 (555 mg, 0.58 mmol) are suspended in THF (5 mL) at rt. The mixture is stirred for 5 min and then pyrrolidine (193 μL, 2.33 mmol) is added and the mixture stirred for an additional 15 min. It is worked up by addition of aqueous HCl solution (1M, 1.2 mL) and extraction with ethyl acetate. The combined organic extracts are washed with brine dried over MgSO4. The volatiles are removed under reduced pressure to give the title compound as a yellow oil: C10H11ClN2O: M+=211.3; 1H-NMR (DMSO-d6): 8.55 (d, 1H), 7.82 (s, 1H), 7.59 (d, 1H), 3.62-3.42 (m, 4H), 1.93-1.75 (m, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
555 mg
Type
reactant
Reaction Step Two
Quantity
193 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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